molecular formula C4H10O6Pb2 B3029064 Lead(II) acetate basic CAS No. 51404-69-4

Lead(II) acetate basic

Cat. No.: B3029064
CAS No.: 51404-69-4
M. Wt: 5.7e+02
InChI Key: XAOPZCQFBUCRKR-UHFFFAOYSA-L
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Description

Lead(II) acetate basic: is a white crystalline chemical compound with the formula Pb(C₂H₃O₂)₂·Pb(OH)₂. It is also known as basic lead acetate. This compound is a derivative of lead acetate and is commonly used in various industrial and scientific applications. Like other lead compounds, it is toxic and should be handled with care.

Mechanism of Action

Target of Action

Lead(II) acetate basic, also known as Acetic acid, lead salt, basic, primarily targets the nervous system and visceral organs . It is known to cause lead poisoning , which can lead to serious health problems including lung inflammation, stomach pain, diarrhea, elevated blood and urine lead rates, and even cancer .

Mode of Action

The compound interacts with its targets by inducing the development of oxidative stress and impairment of the nitric oxide-producing function of the vascular endothelium . This leads to a reduced production of nitric oxide (NO), a major vasodilator . The main reaction involves the oxidation of lead by hydrogen peroxide and subsequent dissolution of lead oxide by acetic acid, forming lead acetate .

Biochemical Pathways

The affected biochemical pathways involve the activation of free-radical processes and disruption of cellular bioenergetics . This is accompanied by a decrease in the production of nitric oxide, leading to endothelial dysfunction, increased vascular tone, and eventually systemic vasoconstriction . Reactive oxygen species and lipid peroxidation products stimulate the synthesis of pro-inflammatory cytokines and pro-apoptotic proteins, causing intracellular inflammatory processes in the visceral organs, DNA damage, and cell apoptosis .

Pharmacokinetics

It typically enters the body via ingestion, through breathing, and in small quantities through the skin . Once in the body, lead can cause serious health problems .

Result of Action

The molecular and cellular effects of this compound’s action include persistent renal and hepatic dysfunction . It can also cause neurotoxic effects , leading to cognitive decline, especially in children .

Action Environment

This compound is stable under ordinary conditions of use and storage . It is soluble in water and glycerin , and its solubility can influence its action, efficacy, and stability. Environmental factors such as the presence of hydrogen peroxide and acetic acid can influence its action by facilitating the formation of lead acetate .

Biochemical Analysis

Biochemical Properties

Lead(II) acetate basic plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The base acetate ion found in this compound is basic since its conjugate acid, acetic acid, is a weak acid .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . This compound is predominantly found inside the nuclear membranes and some is distributed in the cytoplasm under low-concentration exposure .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound reacts with hydrogen sulfide to form lead sulfide and acetic acid . It also reacts with potassium chromate to form lead chromate and potassium acetate .

Temporal Effects in Laboratory Settings

The complex thermal behavior of this compound has been studied, finding the existence of another hydrate, two anhydrous enantiotropic polymorphs, and some byproducts . Some of them are phosphorescent at room temperature .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Chronic administration of this compound affected the blood and biochemical profile of exposed chicken . These effects might be due to the accumulation of the chemical in certain vital organs .

Metabolic Pathways

This compound is involved in various metabolic pathways. The main pathogenetic link is an impairment in the LPO–AOS system, leading to oxidative stress and the development of endothelial dysfunction .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is soluble in water and glycerin, and with water, it forms the trihydrate .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. This compound was found to be accumulated mainly in the nucleus of choroid plexus .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reaction with Lead Monoxide: Lead(II) acetate basic can be synthesized by reacting lead monoxide (PbO) with acetic acid (CH₃COOH). The reaction typically involves dissolving lead monoxide in hot dilute acetic acid, which results in the formation of lead acetate.

    Reaction with Lead Carbonate: Another method involves reacting lead carbonate (PbCO₃) with acetic acid.

Industrial Production Methods: In industrial settings, this compound is often produced by dissolving lead monoxide in concentrated acetic acid. The solution is then allowed to crystallize, forming basic lead acetate. This method ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation and Reduction: Lead(II) acetate basic can undergo oxidation and reduction reactions. For example, it can be reduced to metallic lead using reducing agents like hydrogen gas.

    Substitution Reactions: It can react with various anions to form different lead salts.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Comparison with Similar Compounds

Uniqueness: Lead(II) acetate basic is unique due to its basic nature, which allows it to participate in specific reactions that other forms of lead acetate cannot. Its ability to form stable complexes with various anions makes it valuable in different industrial and research applications .

Properties

InChI

InChI=1S/2C2H4O2.2H2O.2Pb/c2*1-2(3)4;;;;/h2*1H3,(H,3,4);2*1H2;;/q;;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOPZCQFBUCRKR-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Pb]OC(=O)C.O.O.[Pb]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O6Pb2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

5.7e+02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51404-69-4
Record name Acetic acid, lead salt, basic
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051404694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, lead salt, basic
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, lead salt, basic
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.960
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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